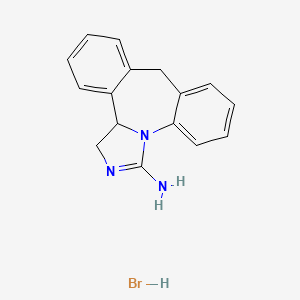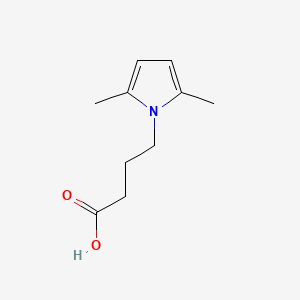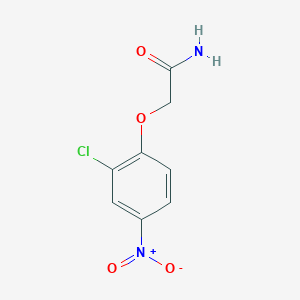
2-(2-Chloro-4-nitrophenoxy)acetamide
Descripción general
Descripción
“2-(2-Chloro-4-nitrophenoxy)acetamide” is a chemical compound with the molecular formula C8H7ClN2O4 . It is also known by other names such as AR3689 and MFCD05344806 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a chloro-nitrophenol group attached to an acetamide group . The InChI code for this compound is 1S/C8H7ClN2O4/c9-6-3-5 (11 (13)14)1-2-7 (6)15-4-8 (10)12/h1-3H,4H2, (H2,10,12) .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 230.60 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 230.0094344 g/mol . The topological polar surface area is 98.1 Ų .Aplicaciones Científicas De Investigación
Synthesis of New Monomers for Polybenzimidazoles
2-(2-Chloro-4-nitrophenoxy)acetamide derivatives have been utilized in the synthesis of new AB-type monomers for polybenzimidazoles. This synthesis involves a reaction between N-(4,5-dichloro-2-nitrophenyl)acetamide and 4-hydroxybenzoic acid, resulting in compounds used for polybenzimidazole monomers (Begunov & Valyaeva, 2015).
Potential Anticancer, Anti-Inflammatory, and Analgesic Agents
Research has shown that derivatives of this compound, specifically the 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, demonstrate potential as anticancer, anti-inflammatory, and analgesic agents. These derivatives, particularly those with halogens on the aromatic ring, have been evaluated for their activities against various cancer cell lines and for their anti-inflammatory and analgesic properties (Rani, Pal, Hegde, & Hashim, 2014).
Design and Synthesis of CRMP 1 Inhibitors
This compound derivatives have been designed and synthesized as inhibitors of Collapsin Response Mediator Protein 1 (CRMP 1), potentially targeting small lung cancer. This research includes the synthesis of specific 2-(4-Phenylamino)-N-(5-((4-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-yl) acetamide derivatives and their evaluation on human lung cancer cell lines (Panchal, Rajput, & Patel, 2020).
Analgesic and Anti-inflammatory Activity
Some N,N-Diphenyl Amine Derivatives, including those related to this compound, have been synthesized and evaluated for their potential analgesic and anti-inflammatory activities. These derivatives have been suggested as potent compounds for pain and inflammation management (Kumar & Mishra, 2020).
Hydrogen Bond Studies
Studies have been conducted on hydrogen bond patterns in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, which include derivatives related to this compound. These studies involve the synthesis of various substituted acetamides and their characterization, providing insights into the formation of intra- and intermolecular hydrogen bonds (Romero & Margarita, 2008).
Photocatalytic Degradation Studies
Research involving photocatalytic degradation has examined compounds like N-(4-hydroxyphenyl)acetamide, which is structurally related to this compound. These studies explore the degradation of certain analgesic drugs under UV light and the efficiency of photocatalytic processes in environmental applications (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).
Synthesis and Characterization of Novel Derivatives
Novel derivatives related to this compound have been synthesized and characterized for potential applications. This includes the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, indicating the versatility of this chemical structure in synthesizing diverse compounds (Zhang Da-yang, 2004).
Antimalarial Activity Research
Research has been conducted on derivatives of this compound for potential antimalarial activity. This includes the synthesis of compounds like 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and their evaluation against various strains of malaria (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).
Safety and Hazards
Propiedades
IUPAC Name |
2-(2-chloro-4-nitrophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O4/c9-6-3-5(11(13)14)1-2-7(6)15-4-8(10)12/h1-3H,4H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECLWJHPOYLZHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393573 | |
| Record name | 2-(2-chloro-4-nitrophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
804505-18-8 | |
| Record name | 2-(2-chloro-4-nitrophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




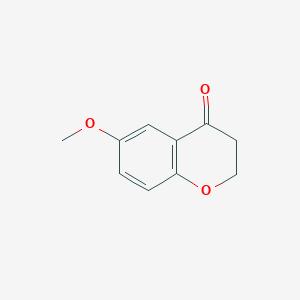
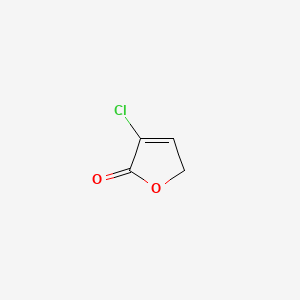

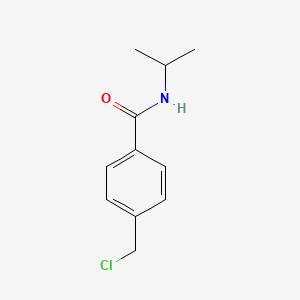


![2-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1352133.png)
